![molecular formula C17H21BrN4O2 B279758 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases. It was first synthesized by Bayer AG and has been extensively studied for its potential in cancer treatment.
Mecanismo De Acción
4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 inhibits several protein kinases, including RAF kinase and receptor tyrosine kinases, by binding to the ATP-binding site of these enzymes. This leads to a disruption of downstream signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis. 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 has also been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and there is a large body of literature on its mechanism of action and potential therapeutic uses. However, 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 also has some limitations. It is a relatively non-specific inhibitor, and its effects on other protein kinases may limit its therapeutic potential. It is also a potent inhibitor of CYP3A4, which can lead to drug-drug interactions and toxicity.
Direcciones Futuras
There are several future directions for the study of 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006. One area of research is the development of more specific inhibitors of RAF kinase and receptor tyrosine kinases. Another area of research is the identification of biomarkers that can predict response to 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 treatment. Additionally, there is ongoing research into the combination of 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 with other targeted therapies and immunotherapies for the treatment of cancer.
Métodos De Síntesis
The synthesis of 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 involves several steps, including the reaction of 4-bromo-1,5-dimethyl-2-nitrobenzene with 3-(4-morpholinylmethyl)aniline to form the intermediate 4-bromo-1,5-dimethyl-N-(3-(4-morpholinylmethyl)phenyl)-2-nitrobenzamide. This intermediate is then reduced to the corresponding amine, followed by a reaction with 3-(4-chloro-3-trifluoromethylphenyl)-1H-pyrazole-5-carboxylic acid to form the final product, 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006.
Aplicaciones Científicas De Investigación
4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit several protein kinases, including RAF kinase and receptor tyrosine kinases, which play a key role in cancer cell proliferation and survival. 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 has been tested in preclinical and clinical studies for the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Propiedades
Fórmula molecular |
C17H21BrN4O2 |
---|---|
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
4-bromo-1,5-dimethyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H21BrN4O2/c1-12-15(18)16(20-21(12)2)17(23)19-14-5-3-4-13(10-14)11-22-6-8-24-9-7-22/h3-5,10H,6-9,11H2,1-2H3,(H,19,23) |
Clave InChI |
FYCFPMNEBNWCOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br |
SMILES canónico |
CC1=C(C(=NN1C)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.